molecular formula C18H17N3O4 B2393235 4-oxo-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-4H-chromene-2-carboxamide CAS No. 1797866-31-9

4-oxo-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-4H-chromene-2-carboxamide

Cat. No.: B2393235
CAS No.: 1797866-31-9
M. Wt: 339.351
InChI Key: XYUDZBCXHNBNAC-UHFFFAOYSA-N
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Description

4-oxo-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-4H-chromene-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines a chromene core with pyrazole and tetrahydropyran moieties, making it a versatile candidate for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-4H-chromene-2-carboxamide typically involves multi-step organic reactionsSpecific reagents and catalysts, such as acids or bases, are used to facilitate these transformations under controlled temperature and pressure conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including solvent selection and reaction time, is crucial to ensure high efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-oxo-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

4-oxo-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-4H-chromene-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-oxo-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full potential .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-oxo-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-4H-chromene-2-carboxamide stands out due to its unique combination of structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[1-(oxan-4-yl)pyrazol-4-yl]-4-oxochromene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4/c22-15-9-17(25-16-4-2-1-3-14(15)16)18(23)20-12-10-19-21(11-12)13-5-7-24-8-6-13/h1-4,9-11,13H,5-8H2,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYUDZBCXHNBNAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2C=C(C=N2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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